molecular formula C10H9F3N4 B12125527 1H-1,2,4-Triazole-5-methanamine, 3-[3-(trifluoromethyl)phenyl]-

1H-1,2,4-Triazole-5-methanamine, 3-[3-(trifluoromethyl)phenyl]-

Cat. No.: B12125527
M. Wt: 242.20 g/mol
InChI Key: FOFDGGVZVHNCBD-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of 1H-1,2,4-triazole-5-methanamine involves various methods, including cyclization reactions starting from appropriate precursors.

      Reaction Conditions: These reactions often occur under mild conditions, with suitable catalysts or reagents.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale syntheses are well-established.

  • Chemical Reactions Analysis

      Reactivity: 1H-1,2,4-triazole-5-methanamine can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives of the triazole ring, often with functional groups attached.

  • Scientific Research Applications

      Chemistry: Used as a building block for more complex molecules due to its versatile reactivity.

      Biology: Investigated for potential bioactivity, including antimicrobial and antifungal properties.

      Medicine: Research focuses on its pharmacological effects and potential therapeutic applications.

      Industry: May serve as a precursor in the synthesis of pharmaceuticals or agrochemicals.

  • Mechanism of Action

    • The exact mechanism of action for 1H-1,2,4-triazole-5-methanamine depends on its specific application.
    • In biological systems, it likely interacts with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    Remember that this compound’s applications and properties continue to be explored, making it an intriguing subject for scientific investigation

    Properties

    Molecular Formula

    C10H9F3N4

    Molecular Weight

    242.20 g/mol

    IUPAC Name

    [3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]methanamine

    InChI

    InChI=1S/C10H9F3N4/c11-10(12,13)7-3-1-2-6(4-7)9-15-8(5-14)16-17-9/h1-4H,5,14H2,(H,15,16,17)

    InChI Key

    FOFDGGVZVHNCBD-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=N2)CN

    Origin of Product

    United States

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